2-(2-Benzyloxyphenyl)-4-hydroxypyridine
Description
2-(2-Benzyloxyphenyl)-4-hydroxypyridine (CAS 1261975-11-4) is a pyridine derivative characterized by a benzyloxy-substituted phenyl ring attached to the pyridine core at the 2-position and a hydroxyl group at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the benzyloxy substituent. The compound’s molecular formula is inferred as C₁₈H₁₅NO₂, with a molecular weight of 285.32 g/mol, based on structural analogs in .
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHIBKXQZSKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692784 | |
| Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-66-1 | |
| Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and benzyl alcohol.
Reaction Conditions: A mixture of benzyl alcohol, 2-chloropyridine, potassium hydroxide, and anhydrous toluene is heated at reflux with azeotropic removal of water.
Further Functionalization: The 2-benzyloxypyridine is then subjected to additional reactions to introduce the hydroxyl group at the 4-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for 2-(2-Benzyloxyphenyl)-4-hydroxypyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyloxyphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine.
Major Products
Oxidation: Benzylic oxidation yields benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group yields phenolic compounds.
Substitution: Electrophilic substitution yields various substituted aromatic compounds.
Scientific Research Applications
2-(2-Benzyloxyphenyl)-4-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and benzyloxy groups.
Pathways Involved: The compound can participate in redox reactions, electrophilic aromatic substitution, and other organic transformations.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the hydroxyl group significantly impacts reactivity and biological activity. For example, 4-hydroxypyridine derivatives (e.g., target compound) exhibit different hydrogen-bonding capabilities compared to 2-hydroxypyridine analogs like 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine .
- Melting Points : Chloro- and nitro-substituted pyridines (e.g., compounds) show higher melting points (268–287°C) due to stronger intermolecular interactions, whereas hydroxylated analogs likely have lower melting points .
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